3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is the Suzuki cross-coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or cellular transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- 3-chloro-5-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-((4-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Biological Activity
The compound 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
Synthesis
The synthesis of this sulfonamide involves several steps, typically starting from commercially available thiophene derivatives and chlorinated benzenes. The reaction conditions often include:
- Formation of Thiophene Derivatives: Using thiophene-2-carbonyl chloride.
- N-Alkylation: Introducing the N-methyl group via alkylation reactions.
- Sulfonamide Formation: Reacting with sulfonyl chlorides under basic conditions.
Biological Activity
Research into the biological activity of this compound indicates several promising effects:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, a series of benzenesulfonamides demonstrated significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 10μg/mL to 50μg/mL .
Antiviral Properties
Some derivatives of benzenesulfonamides have been evaluated for their antiviral activity. In vitro studies indicated that compounds with thiophene moieties showed effectiveness against viral replication pathways, potentially inhibiting enzymes critical for viral life cycles .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds similar to this sulfonamide have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Modulation of Cellular Pathways: The interaction with signaling pathways related to inflammation and cell proliferation is also a likely mechanism .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Study: A study on a series of benzenesulfonamides found that the presence of electron-withdrawing groups enhanced antibacterial activity against Gram-positive bacteria .
- Antiviral Efficacy: Research indicated that certain derivatives exhibited EC50 values in the low micromolar range against viruses such as HIV and HCV, suggesting a strong potential for therapeutic applications .
- Cytotoxicity Assessment: Evaluations in human cell lines revealed low cytotoxicity for compounds similar to this compound, indicating a favorable safety profile for further development .
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₄ClF₂N₁O₂S₁ |
Antimicrobial Activity | MIC: 10 - 50 µg/mL |
Antiviral Activity | EC50: Low micromolar range |
Cytotoxicity | Low cytotoxicity in human cell lines |
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3S3/c17-12-8-11(4-5-13(12)18)25(21,22)19-9-10-3-6-15(24-10)16(20)14-2-1-7-23-14/h1-8,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBFXKCWPBAZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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